molecular formula C8H12N2O4S2 B1294731 2,4-Bis(methylsulphonyl)phenylhydrazine CAS No. 57396-91-5

2,4-Bis(methylsulphonyl)phenylhydrazine

Cat. No. B1294731
CAS RN: 57396-91-5
M. Wt: 264.3 g/mol
InChI Key: PKDDCIXNDZLQGW-UHFFFAOYSA-N
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Description

The compound 2,4-Bis(methylsulphonyl)phenylhydrazine is a derivative of phenylhydrazine with two methylsulfonyl groups attached to the benzene ring. This structure is related to a class of compounds known for their antineoplastic activity, as seen in the synthesis and evaluation of similar compounds against various cancer cell lines, including leukemia and solid tumors .

Synthesis Analysis

The synthesis of related 1,2-bis(sulfonyl)hydrazines involves the introduction of sulfonyl groups to the hydrazine moiety. In the case of 1,2-bis(methylsulfonyl)-1-methylhydrazine, which showed significant antineoplastic activity, the synthesis likely involves steps that protect the hydrazine while introducing the sulfonyl groups . The synthesis of these compounds is crucial as it affects their stability and reactivity, which in turn influences their antineoplastic potential .

Molecular Structure Analysis

The molecular structure of 2,4-Bis(methylsulphonyl)phenylhydrazine would be characterized by the presence of the sulfonyl groups which are electron-withdrawing and could affect the reactivity of the hydrazine moiety. The molecular structure of related compounds has been confirmed using spectroscopic methods and, in some cases, X-ray crystallography . These structural analyses are important for understanding the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 2,4-Bis(methylsulphonyl)phenylhydrazine would be influenced by the sulfonyl groups. In related compounds, these groups have been shown to affect the stability and decomposition kinetics in aqueous solutions, generating sulfinate and other products . The base-catalyzed reactions of related compounds have also been studied, showing the formation of various derivatives, which suggests that the compound may also undergo similar reactions under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Bis(methylsulphonyl)phenylhydrazine would be influenced by the presence of the sulfonyl and hydrazine groups. The sulfonyl groups are likely to increase the compound's polarity and may affect its solubility in water and organic solvents. The stability of related compounds in aqueous media has been a point of study, with the finding that acyl derivatives are more resistant to hydrolysis, which is important for their formulation as antineoplastic agents . The predictable kinetics of decomposition of similar compounds also suggest that the compound may have tunable properties that could be advantageous for specific therapeutic applications .

Scientific Research Applications

Antineoplastic Properties

  • Synthesis and Evaluation as Antineoplastic Agents : N,N'-bis(arylsulfonyl)hydrazines, including variants similar to 2,4-Bis(methylsulphonyl)phenylhydrazine, have been synthesized and evaluated for antineoplastic activity. Compounds capable of generating alkylating species under physiological conditions showed significant antineoplastic activity against leukemia and other tumors (Shyam, Cosby, & Sartorelli, 1985).

  • Effects of Structural Modification on Antineoplastic Activity : Modifications in the structure of 1,2-bis(sulfonyl)hydrazines, including 1,2-bis(methylsulfonyl)-1-methylhydrazine, resulted in substantial antineoplastic activity against leukemia and melanoma. N-chloroethyl analogs retained antineoplastic activity but did not enhance it (Shyam, Hrubiec, Furubayashi, Cosby, & Sartorelli, 1987).

  • Synthesis and Evaluation of 1-Acyl Derivatives : 1-Acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines showed pronounced antineoplastic activity against various tumors including leukemia, melanoma, and lung carcinoma. These compounds were more resistant to hydrolysis and more prone to activation, enhancing therapeutic indices (Shyam, Penketh, Divo, Loomis, Rose, & Sartorelli, 1993).

Tissue Affinity in Animal Models

  • Bronchial Mucosal and Kidney Cortex Affinity : Sulphur-containing derivatives of tetrachlorobiphenyl, including 4-methylsulphonyl and bis(methylthio) derivatives, showed strong accumulation in the mucosa of the bronchi, trachea, and larynx, as well as distinct sites in the kidney cortex in mice (Brandt & Bergman, 1981).

Additional Applications

  • Synthesis and Characterization of Nano Organo Solid Acids : Novel nano organocatalysts with urea moiety, including 2-carbamoylhydrazine-1-sulfonic acid, were synthesized for applications in green chemistry. These catalysts facilitated the synthesis of various organic compounds under mild conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

  • Role in Cytotoxic Prodrug Activation : 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine, a prodrug, was found to selectively release cytotoxins in oxygen-deficient cancerous tissues, suggesting its potential for targeted cancer therapy (Baumann, Penketh, Ishiguro, Shyam, Zhu, & Sartorelli, 2010).

properties

IUPAC Name

[2,4-bis(methylsulfonyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDDCIXNDZLQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205984
Record name 2,4-Bis(methylsulphonyl)phenylhydrazine
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Molecular Weight

264.3 g/mol
Source PubChem
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Product Name

2,4-Bis(methylsulphonyl)phenylhydrazine

CAS RN

57396-91-5
Record name [2,4-Bis(methylsulfonyl)phenyl]hydrazine
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Record name 2,4-Bis(methylsulfonyl)phenylhydrazine
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Record name 2,4-BIS(METHYLSULFONYL)PHENYLHYDRAZINE
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